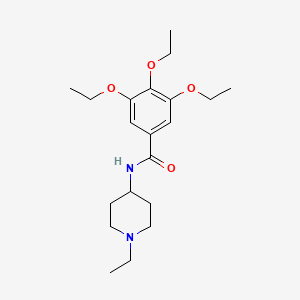

![molecular formula C20H28N4O2 B4629734 3-[5-(2-环己基乙基)-1,3,4-恶二唑-2-基]-N-[2-(3-吡啶基)乙基]丙酰胺](/img/structure/B4629734.png)

3-[5-(2-环己基乙基)-1,3,4-恶二唑-2-基]-N-[2-(3-吡啶基)乙基]丙酰胺

描述

Synthesis Analysis

The synthesis of related bi-heterocyclic propanamides involves multi-step chemical reactions starting from basic precursors to the formation of the desired compound. A typical synthesis pathway may start with the preparation of a core structure, such as an oxadiazole, followed by various substitution reactions to introduce different functional groups. For example, the synthesis of novel bi-heterocycles as potent urease inhibitors involves S-substitution and further reactions with electrophiles to introduce propanamide groups (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS. These techniques provide information about the chemical environment of atoms within the molecule, the presence of specific functional groups, and the overall molecular geometry. For instance, the study by Abbasi et al. (2020) used these methods to confirm the structures of synthesized bi-heterocyclic propanamides.

Chemical Reactions and Properties

Chemical reactions involving related compounds often aim to explore their reactivity under different conditions, synthesizing derivatives, or understanding their behavior in biological systems. For example, related research might investigate the nucleophilic substitution reactions to introduce various electrophiles and study the resultant compounds' biological activity. The synthesis of new antibacterial agents encompassing tosyl, piperidine, propanamide, and 1,3,4-oxadiazole functionalities demonstrates such an approach, revealing potent antibacterial agents (Sattar et al., 2020).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the practical applications of a compound. These properties can affect the compound's usability in formulations, its stability, and its behavior under different environmental conditions. Although specific details for the mentioned compound are not available, related studies often include such analyses to provide a comprehensive understanding of new chemical entities.

Chemical Properties Analysis

The chemical properties of related compounds, including their reactivity, stability, and interaction with biological targets, are essential for their potential applications. For example, the urease inhibitory potential and cytotoxicity of synthesized bi-heterocycles are evaluated through in vitro assays and molecular docking studies, demonstrating their promise as less cytotoxic agents with significant biological activity (Abbasi et al., 2020).

科学研究应用

合成和化学性质

- 合成途径:所讨论的化学化合物与1,3,4-恶二唑家族有关,可以通过多种方法合成。Elnagdi 等人(1988 年)描述了(5-氰基甲基-1,3,4-恶二唑-2-基)乙酸乙酯的合成,这可能是在合成类似化合物中的前体(Elnagdi 等人,1988 年)。

生物学和药理活性

- 抗癌潜力:Alam 等人(2016 年)的研究调查了新型吡唑衍生物,其中包括具有 1,3,4-恶二唑部分的化合物,针对其细胞毒性和对拓扑异构酶 IIα(癌症治疗中的靶标)的抑制活性(Alam 等人,2016 年)。

- 抗菌应用:Tumosienė 等人(2012 年)合成了 1,3,4-恶二唑衍生物并评估了它们的抗菌活性,强调了此类化合物在开发新型抗菌剂中的潜在用途(Tumosienė 等人,2012 年)。

- 脲酶抑制:Nazir 等人(2018 年)探索了新型基于吲哚的杂合恶二唑支架,作为脲酶抑制剂(某些疾病的酶靶标)的潜力(Nazir 等人,2018 年)。

化学修饰和衍生物

- 结构变异:Abbasi 等人(2020 年)对双杂环丙酰胺(包括 1,3,4-恶二唑结构)的研究强调了化学修饰在增强生物活性中的重要性(Abbasi 等人,2020 年)。

- 合成方法:Song 等人(2017 年)对 1,3,4-恶二唑硫醚衍生物的研究提供了对可用于此类化合物的不同合成方法的见解,这可能与所讨论化合物的合成有关(Song 等人,2017 年)。

治疗应用

- 抗癫痫活性:Rajak 等人(2013 年)对新型基于柠檬烯和柠檬醛的 1,3,4-恶二唑的研究突出了它们的潜在抗癫痫活性,展示了恶二唑衍生物的治疗多功能性(Rajak 等人,2013 年)。

属性

IUPAC Name |

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-pyridin-3-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O2/c25-18(22-14-12-17-7-4-13-21-15-17)9-11-20-24-23-19(26-20)10-8-16-5-2-1-3-6-16/h4,7,13,15-16H,1-3,5-6,8-12,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSGKWDGMRAJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2=NN=C(O2)CCC(=O)NCCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

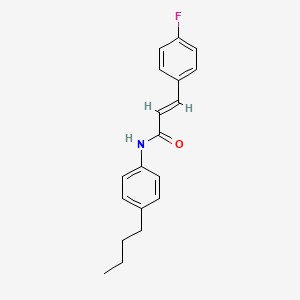

![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)

![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)

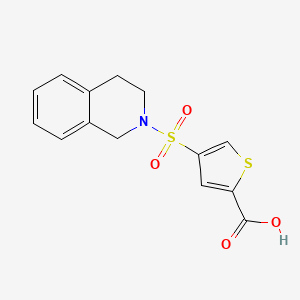

![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)

![N-(5-chloro-2-methoxyphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4629699.png)

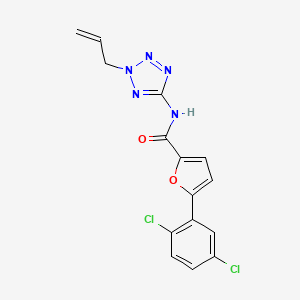

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)

![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4629711.png)

![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)

![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629729.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4629741.png)